molecular formula C20H16N2O5S2 B2354262 (E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 469876-24-2

(E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No. B2354262
CAS RN: 469876-24-2
M. Wt: 428.48
InChI Key: LGHVMFUCAOULIU-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Rhodanine-3-acetic acid derivatives, including compounds similar to the one , have demonstrated antimicrobial properties, particularly against mycobacteria, including Mycobacterium tuberculosis. These compounds also showed activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
  • A study on thiazolidine-2,4-dione derivatives found some samples to exhibit antimicrobial activity against both Gram-negative bacteria and fungi (Abd Alhameed et al., 2019).

Anticancer Activity

  • Certain 4-thiazolidinones with a benzothiazole moiety, structurally related to the queried compound, were screened for antitumor activity and showed effectiveness against various cancer cell lines (Havrylyuk et al., 2010).

Anti-Inflammatory Activity

  • Compounds similar to the one have been synthesized and tested for anti-inflammatory activity, with some derivatives showing significant effects (Sunder & Maleraju, 2013).

Fluorescent Chemical Sensors

  • A fluorescent compound structurally related to the requested chemical was found to selectively determine Co2+ ions, indicating its potential as a fluorescent chemical sensor (Li Rui-j, 2013).

Molecular Docking and Simulation Studies

  • Some derivatives of the compound have been studied for their potential as aldose and aldehyde reductase inhibitors, which can be significant in treating diabetic complications. These compounds showed inhibitory potential and were studied through molecular docking and simulation (Bacha et al., 2020).

properties

IUPAC Name

2-[[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-27-13-6-4-5-12(9-13)10-16-18(24)22(20(28)29-16)11-17(23)21-15-8-3-2-7-14(15)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVMFUCAOULIU-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

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